Methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate
Description
Methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate is an ester derivative featuring a hydroxyl group at position 2 and a 2-methoxyphenyl substituent at position 3 of the propanoate backbone. The hydroxyl and methoxy groups confer polarity and moderate lipophilicity, influencing reactivity and solubility. This compound’s properties are shaped by the interplay of its ester functionality, aromatic substitution pattern, and hydrogen-bonding capacity .
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14O4/c1-14-10-6-4-3-5-8(10)7-9(12)11(13)15-2/h3-6,9,12H,7H2,1-2H3 |
InChI Key |
BLCWYTNFOMNGLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3-(2-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoylformic acid or 2-methoxybenzoic acid.
Reduction: Formation of 2-hydroxy-3-(2-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. For instance, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate with key analogs, focusing on molecular structure, functional groups, and physicochemical properties.
Table 1: Structural and Functional Comparison
Functional Group and Reactivity Analysis
Ester vs. Carboxylic Acid: The target compound’s ester group reduces acidity compared to 3-(2-methoxyphenyl)propanoic acid (pKa ~5 vs. ~2–3 for carboxylic acids), enhancing stability in neutral conditions. This makes it more suitable for lipophilic environments or esterase-sensitive drug delivery systems . In contrast, 2-(2-methoxyphenyl)-2-methylpropanoic acid’s carboxylic acid group increases water solubility but limits membrane permeability .
Chlorine substituents in Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate significantly increase lipophilicity (logP ~3.5 estimated) and electronic withdrawal, favoring reactivity in electrophilic substitutions .
Aromatic Substitution Patterns: The 2-methoxyphenyl group in the target compound and 3-(2-methoxyphenyl)propanoic acid provides ortho-directing effects in electrophilic aromatic substitution. This contrasts with the para-substituted analogs in NBOMe hallucinogens (e.g., 25I-NBOMe), which prioritize serotonin receptor binding .
Research Implications and Gaps
- Synthetic Utility : The target compound’s hydroxyl and ester groups make it a candidate for prodrug development or chiral synthesis, leveraging its stereocenter at position 2.
- Biological Activity : While NBOMe compounds with methoxyphenyl groups exhibit potent psychoactive effects, the target’s lack of an ethanamine moiety likely precludes similar activity .
- Data Limitations: Direct studies on this compound are sparse, necessitating further research into its synthesis, stability, and applications.
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